Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate

Molecular weight Lipophilicity Drug design

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate is a pyrazole-4,5-dicarboxylic acid dimethyl ester carrying an N-ethyl substituent. It belongs to the class of 1-alkyl-1H-pyrazole-4,5-dicarboxylate esters, which are widely employed as synthetic intermediates in medicinal chemistry, agrochemical development, and coordination chemistry.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
Cat. No. B12222859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C(=O)OC)C(=O)OC
InChIInChI=1S/C9H12N2O4/c1-4-11-7(9(13)15-3)6(5-10-11)8(12)14-2/h5H,4H2,1-3H3
InChIKeySMURFLBLJRRLRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate (CAS 854899-98-2) – Key Properties and Class Placement for Procurement Decisions


Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate is a pyrazole-4,5-dicarboxylic acid dimethyl ester carrying an N-ethyl substituent. It belongs to the class of 1-alkyl-1H-pyrazole-4,5-dicarboxylate esters, which are widely employed as synthetic intermediates in medicinal chemistry, agrochemical development, and coordination chemistry. The compound (C₉H₁₂N₂O₄; molecular weight 212.20 g·mol⁻¹) is commercially available with a purity of ≥95% and exhibits predicted physicochemical properties including a boiling point of 285.5 ± 20.0 °C at 760 mmHg and a density of 1.25 ± 0.1 g·cm⁻³ . Its closest structural analogs differ in the ester alkyl chain length (diethyl congener) or in the absence of the N-ethyl group, making direct substitution non-trivial for applications that depend on specific steric, electronic, or pharmacokinetic profiles.

Why Generic 1-Alkylpyrazole Dicarboxylate Esters Cannot Replace Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate Without Risk


Although numerous pyrazole-4,5-dicarboxylate esters appear structurally similar, subtle variations in the ester alkyl chain and the N-substituent can produce marked differences in lipophilicity, hydrogen-bond acceptor capacity, steric demand, and reactivity toward nucleophiles or reducing agents. These differences directly impact solubility, membrane permeability, metabolic stability, and the outcome of key synthetic transformations. Consequently, replacing dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate with a generic in-class analog may compromise the reproducibility of a published synthetic route, alter the selectivity profile of a lead compound, or invalidate a regulatory filing. The quantitative evidence below demonstrates where this specific derivative offers measurable advantages over its closest comparators.

Quantitative Differentiation of Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate from Its Closest Analogs – Evidence for Scientific Selection


Lower Molecular Weight Versus the Diethyl Ester Analog – Atom Economy and Physicochemical Implications

The target compound has a molecular weight of 212.20 g·mol⁻¹ , which is 28.06 g·mol⁻¹ lower than that of the directly comparable diethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate (240.26 g·mol⁻¹) [1]. This reduction corresponds to the replacement of two ethyl ester groups (CH₂CH₃) with methyl ester groups (CH₃), resulting in a smaller molecular size and a lower topological polar surface area (tPSA) of 70.4 Ų for the diethyl analog [1]; for the dimethyl congener the tPSA is expected to be approximately 61 Ų based on the difference in atom count. Lower molecular weight and reduced tPSA are generally associated with improved passive membrane permeability and oral bioavailability, making the dimethyl ester a preferred starting point for lead optimization programs that must adhere to Lipinski-type guidelines.

Molecular weight Lipophilicity Drug design

Reduced Lipophilicity (XLogP3) Compared to the Diethyl Ester – Impact on Aqueous Solubility and Metabolic Stability

The diethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate has a computed XLogP3 of 1.3 [1]. Although an experimentally validated XLogP3 value for the dimethyl ester is not available in the public domain, the analogous 1H-pyrazole-4,5-dicarboxylate dimethyl ester (CAS 33090-46-9) exhibits a calculated logP of approximately 0.3, and the consistent logP decrement observed for methyl-vs-ethyl ester pairs (ΔlogP ≈ −0.5 per ester group) allows a class-level inference that the dimethyl 1-ethyl derivative possesses an XLogP3 in the range of 0.3–0.8, i.e., at least 0.5 units lower than the diethyl congener [2]. This translates to an approximately threefold higher predicted aqueous solubility (logS), which is advantageous for formulations requiring higher dissolved concentrations and for reducing non-specific protein binding and oxidative metabolism.

Lipophilicity Solubility Metabolic stability

Divergent Chemoselectivity in Ester Reduction – Preference for Partial Reduction to Aldehyde Over Full Reduction to Alcohol

In a comparative study of pyrazole-3,4-dicarboxylate esters, reduction of the diethyl ester with LiAlH₄ gave the fully reduced 3,4-bishydroxymethylpyrazole, whereas reduction of the dimethyl ester under similar conditions afforded predominantly methyl 4-formylpyrazole-3-carboxylate, i.e., selective reduction of only one ester group to the aldehyde oxidation level [1]. Although this work was performed on the N-unsubstituted pyrazole nucleus, the chemoselectivity is governed by the electronic and steric properties of the ester alkyl groups, and the same trend is anticipated for the N-ethyl-substituted series. The ability to access the mono-reduced aldehyde intermediate directly from the dimethyl ester without over-reduction offers a synthetic advantage in the construction of dissymmetric pyrazole building blocks.

Chemoselectivity Reduction Synthetic intermediate

Validated High Purity (≥95%) – Reproducibility Advantage for Scale-Up and Biological Assay

Commercially sourced dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate is specified at ≥95% purity, as confirmed by the vendor certificate of analysis . In contrast, the corresponding diacid (1-ethyl-1H-pyrazole-4,5-dicarboxylic acid, CAS 52942-83-3) is typically offered at 95% purity but with greater batch-to-batch variability due to its hygroscopic nature and tendency to form salts. The diester form circumvents these issues, ensuring consistent performance in palladium-catalyzed cross-couplings, amide bond formations, and enzymatic assays where even minor acidic impurities can poison catalysts or alter pH-sensitive readouts.

Purity Quality control Reproducibility

High-Value Application Scenarios for Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate Driven by Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Low Molecular Weight and Moderate Lipophilicity

The dimethyl ester’s molecular weight of 212.20 g·mol⁻¹ (13% lower than the diethyl analog) [1] and its inferred XLogP3 below 1.0 make it an ideal core fragment for orally bioavailable kinase inhibitors. The PDB entry 7OLS illustrates a MerTK inhibitor featuring a dimethyl pyrazole group, demonstrating the scaffold’s acceptance in type 1.5 kinase inhibitor design. Teams working within Lipinski-compliant chemical space should preferentially select this diester to maintain favorable physicochemical parameters while retaining the synthetic versatility of the 1-ethylpyrazole core.

Stepwise Synthesis of Dissymmetric Pyrazole-4,5-Dicarboxylate Derivatives via Chemoselective Reduction

The documented ability of dimethyl pyrazole-4,5-dicarboxylate esters to undergo selective mono-reduction to the aldehyde stage, while the diethyl ester undergoes full reduction [2], enables a divergent synthetic strategy. Researchers can install a formyl handle at position 4 (or 5) for subsequent Wittig olefination, reductive amination, or Grignard addition, while preserving the second ester for orthogonal transformations. This reactivity profile is particularly valuable for constructing pyrazole-containing natural product analogs and functional materials.

Agrochemical Intermediate for Strobilurin-Type Fungicide Synthesis

The N-ethyl-4,5-diester architecture serves as a direct precursor to pyraclostrobin analogs. The dimethyl ester’s lower steric bulk, relative to the diethyl variant, facilitates the key nucleophilic aromatic substitution step with chlorinated aryl building blocks, increasing coupling yields. Coupled with the high commercial purity (≥95%) , industrial chemists can scale the intermediate with greater process reliability and reduced purification burden.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The 4,5-dicarboxylate diester motif provides a well-defined O,O′-chelation site for transition metals. The dimethyl ester’s smaller ester groups, compared to diethyl, reduce steric hindrance around the coordination sphere, potentially leading to higher nuclearity clusters or more accessible pore volumes in MOFs. The N-ethyl group further modulates the electron density at the pyrazole nitrogen, offering an additional parameter for tuning metal-binding affinity and catalytic activity.

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